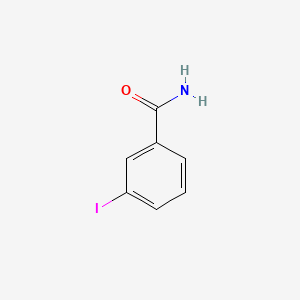

3-Iodobenzamide

Description

Evolution of Research Trajectories in Halogenated Benzamide (B126) Chemistry

The study of halogenated compounds is a significant area of chemical and biomedical science. The introduction of a halogen atom, such as iodine, chlorine, or bromine, to an organic molecule can profoundly alter its electronic properties, reactivity, bioavailability, and metabolic stability. nih.gov This modification is a key strategy in drug discovery and materials science.

Benzamides, a class of compounds featuring a benzene (B151609) ring linked to an amide group, are recognized as a "privileged structure" in medicinal chemistry. This is due to the scaffold's ability to interact with a wide array of biological targets. Researchers have long manipulated the substitution patterns on the benzamide ring to fine-tune the physicochemical and biological properties of molecules.

The specific focus on halogenated benzamides has evolved from a general interest in substituted aromatics to a more targeted exploration of how halogens influence molecular interactions. dcu.ie Research has demonstrated that halogenation can enhance the pharmacological activity of compounds, leading to promising antibacterial, antitumor, and anti-inflammatory properties. nih.gov The systematic study of iodo- and bromo-substituted benzamides, for instance, seeks to understand the structural effects of different functional groups and their positions on the benzamide backbone. dcu.ie

Position of 3-Iodobenzamide within Contemporary Medicinal Chemistry and Organic Synthesis

In the landscape of modern science, medicinal and organic chemistry are intrinsically linked fields that drive the discovery and development of new therapeutic agents. 3-Iodobenzamide has carved out a distinct and important position within both disciplines.

As a building block in organic synthesis, 3-Iodobenzamide is highly valued. chemimpex.com The presence of the iodine atom provides a reactive site for various chemical transformations, most notably in cross-coupling reactions. These reactions allow chemists to construct larger, more intricate molecular architectures, which is a fundamental aspect of creating novel compounds. chemimpex.com

In medicinal chemistry, 3-Iodobenzamide serves as a key intermediate in the synthesis of a range of pharmaceuticals. chemimpex.com Its structure is foundational in the development of molecules aimed at treating specific diseases. The ability to use 3-Iodobenzamide to introduce an iodine atom into a larger molecule is a critical step in optimizing that molecule's potential as a therapeutic agent. chemimpex.com

Overview of Key Research Domains Investigating 3-Iodobenzamide and its Derivatives

Research involving 3-Iodobenzamide and its derivatives is active across several scientific domains. Its versatility makes it a compound of interest for a wide range of investigations. chemimpex.com

Pharmaceutical Development: The compound is a pivotal intermediate in the synthesis of new drugs, with notable applications in the development of agents targeting neurological disorders, as well as anti-cancer and anti-inflammatory therapies. chemimpex.com

Biochemical Research: 3-Iodobenzamide is utilized in studies focused on enzyme inhibition, which helps researchers to understand the mechanisms of action within specific biological pathways. chemimpex.com A closely related analogue, 3-aminobenzamide (B1265367), is a well-documented inhibitor of the enzyme Poly(ADP-ribose) polymerase (PARP). frontiersin.orgtaylorandfrancis.comabcam.com PARP inhibitors are a significant area of research, particularly in cancer therapy and for their potential in treating neurodegenerative conditions. frontiersin.orgabcam.com

Organic Synthesis: Beyond its role in medicinal chemistry, it is a fundamental building block for creating complex molecules through various coupling reactions. chemimpex.com

Material Science: The unique chemical properties of 3-Iodobenzamide have led to its exploration in the development of new materials, such as advanced polymers and coatings. chemimpex.com

Diagnostic Applications: Derivatives of 3-Iodobenzamide are being investigated for their potential use as targeted imaging agents in medical diagnostics. chemimpex.com

Data Tables

Table 1: Properties of 3-Iodobenzamide

| Property | Value | Source |

|---|---|---|

| CAS Number | 10388-19-9 | chemimpex.comscbt.com |

| Molecular Formula | C₇H₆INO | chemimpex.comscbt.com |

| Molecular Weight | 247.03 g/mol | chemimpex.comscbt.com |

| Appearance | White powder | chemimpex.com |

| Melting Point | 183-190 °C | chemimpex.com |

| Purity | ≥ 95-99% | chemimpex.comcarlroth.comcarlroth.com |

Table 2: Summary of Research Applications for 3-Iodobenzamide and its Derivatives

| Research Domain | Specific Application | Key Findings/Significance | Citations |

|---|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Used to develop drugs for neurological disorders, cancer, and inflammation. | chemimpex.com |

| Biochemistry | Enzyme Inhibition Studies | Helps elucidate biological pathways. Analogue 3-aminobenzamide is a known PARP inhibitor. | chemimpex.comfrontiersin.orgtaylorandfrancis.com |

| Organic Chemistry | Synthetic Building Block | Valued for creating complex molecules via coupling reactions due to the reactive iodine atom. | chemimpex.com |

| Material Science | Development of New Materials | Explored for creating novel polymers and coatings with tailored properties. | chemimpex.com |

| Diagnostics | Imaging Agents | Derivatives are under investigation for use in targeted medical imaging techniques. | chemimpex.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMYUAPEXJWFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146125 | |

| Record name | Benzamide, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10388-19-9 | |

| Record name | 3-Iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10388-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010388199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Iodobenzamide

Strategic Approaches to the Synthesis of 3-Iodobenzamide

The synthesis of 3-iodobenzamide can be achieved through several strategic pathways, each with its own set of advantages and considerations. These methods include the direct functionalization of a benzamide (B126) precursor, the formation of the amide bond from a pre-functionalized benzoic acid derivative, and less direct decarboxylation routes.

The direct iodination of benzamide represents a straightforward approach to obtaining 3-iodobenzamide. In electrophilic aromatic substitution reactions, the amide functional group is a deactivating, meta-directing group. nih.gov This inherent directing effect means that under classical electrophilic iodination conditions, the iodine atom will preferentially add to the meta position of the benzene (B151609) ring.

A typical procedure involves treating benzamide with an iodinating agent, such as molecular iodine (I₂), in the presence of an oxidizing agent. The oxidizing agent, for instance, nitric acid, is necessary to generate the more electrophilic iodine species in situ. The reaction solvent is often a strong acid, like sulfuric acid, which protonates the carbonyl oxygen of the amide, further deactivating the ring and reinforcing the meta-directing effect. While this classical approach is effective, modern methods utilizing transition metal catalysis have been developed for C-H activation, although these often favor ortho-substitution unless specific directing groups or conditions are employed. nih.govacs.orgnih.gov

A highly reliable and common method for the synthesis of 3-iodobenzamide is the amidation of 3-iodobenzoic acid or its derivatives. sigmaaldrich.comnih.gov This approach benefits from the commercial availability of 3-iodobenzoic acid. sigmaaldrich.com The conversion of the carboxylic acid to a primary amide can be accomplished through several standard organic transformations.

One common two-step method involves first converting 3-iodobenzoic acid into a more reactive acyl halide, typically 3-iodobenzoyl chloride. This is achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, to form the primary amide, 3-iodobenzamide.

Alternatively, direct coupling methods can be employed. These one-pot procedures utilize coupling reagents to facilitate the formation of the amide bond between 3-iodobenzoic acid and an ammonia source. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can activate the carboxylic acid for direct reaction with ammonia.

Decarboxylation reactions offer an alternative, albeit less direct, route for the synthesis of aryl iodides, which could then be converted to 3-iodobenzamide in subsequent steps. For instance, transition-metal-free decarboxylative iodination methods have been developed that convert benzoic acid derivatives into aryl iodides. rsc.org One could envision a pathway starting from a dicarboxylic acid derivative, where one carboxylic group is selectively replaced by an iodine atom.

More advanced methods involve decarboxylative coupling reactions. nih.govrsc.org For example, a hypervalent iodine(III)-mediated decarboxylative amination has been reported, which could potentially be adapted for the synthesis of benzamide derivatives. researchgate.net However, for the specific synthesis of 3-iodobenzamide, these routes are generally more complex and less atom-economical compared to the direct iodination of benzamide or the amidation of 3-iodobenzoic acid.

Transition Metal-Catalyzed Functionalization Reactions

The iodine substituent on the 3-iodobenzamide ring serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecules.

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides are particularly reactive substrates in these transformations. 3-Iodobenzamide can readily participate in numerous palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings.

The Sonogashira reaction is a powerful and widely used method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The aryl iodide in 3-iodobenzamide is an ideal substrate for this transformation due to the high reactivity of the C-I bond towards oxidative addition to the palladium center. libretexts.org

The reaction involves the coupling of 3-iodobenzamide with a variety of terminal alkynes to produce 3-alkynylbenzamide derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, organic materials, and natural products. researchgate.netnih.govpitt.edu The reaction conditions are generally mild, often proceeding at room temperature. libretexts.org

Below is a table with representative data for the Sonogashira cross-coupling of an aryl iodide with various terminal alkynes, illustrating typical reaction conditions and outcomes.

Table 1: Representative Sonogashira Cross-Coupling of an Aryl Iodide

| Entry | Alkyne Substrate | Palladium Catalyst (mol%) | Copper(I) Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) | CuI | Triethylamine | THF | 25 | 95 |

| 2 | 1-Heptyne | Pd(PPh₃)₄ (3%) | CuI | Diisopropylamine | DMF | 25 | 92 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2%) / PPh₃ (4%) | CuI | Triethylamine | Toluene | 50 | 89 |

This table presents generalized and illustrative data based on typical Sonogashira reactions and does not represent specific experimental results for 3-iodobenzamide without direct citation.

Table of Compounds

| Compound Name |

|---|

| 3-Iodobenzamide |

| Benzamide |

| 3-Iodobenzoic acid |

| Molecular iodine |

| Nitric acid |

| Sulfuric acid |

| Thionyl chloride |

| Oxalyl chloride |

| 3-Iodobenzoyl chloride |

| Ammonia |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| 1-Hydroxybenzotriazole (HOBt) |

| Phenylacetylene |

| 1-Heptyne |

| Trimethylsilylacetylene |

| Propargyl alcohol |

| Palladium(II) chloride bis(triphenylphosphine) |

| Tetrakis(triphenylphosphine)palladium(0) |

| Palladium(II) acetate |

| Triphenylphosphine |

| Copper(I) iodide |

| Triethylamine |

| Diisopropylamine |

| Piperidine |

| Tetrahydrofuran (THF) |

| Dimethylformamide (DMF) |

| Toluene |

Copper-Catalyzed Transformations

Copper catalysis offers a cost-effective and powerful alternative to palladium for certain transformations, enabling unique reactivity patterns. For iodobenzamide derivatives, copper-catalyzed reactions are particularly useful for constructing heterocyclic systems through annulation and cascade processes.

Copper-catalyzed oxidative annulation allows for the formation of cyclic structures by creating multiple new bonds in a single operation. These reactions often proceed through radical intermediates or via organocopper species that undergo subsequent cyclization. While specific examples starting from 3-iodobenzamide are specialized, highly relevant precedents have been established with closely related isomers. For example, a copper-catalyzed oxidative [3+2] annulation of nitroalkenes with pyridinium (B92312) imines has been developed to synthesize pyrazolo[1,5-a]pyridines, demonstrating copper's ability to facilitate complex ring-forming reactions. rsc.org Another strategy involves the copper-mediated [3+2] annulation of N-hydroxyallylamines with nitrosoarenes. nih.gov These methods highlight the potential to engage 3-iodobenzamide or its derivatives in similar annulation strategies to build novel fused-ring systems.

Cascade reactions, where multiple transformations occur in a one-pot sequence, are highly efficient for building molecular complexity. Copper catalysis excels in orchestrating such sequences. A notable example is the copper-catalyzed oxidative cascade inter-molecular double cyclization of 2-iodobenzamide (B1293540) derivatives with propargyl dicarbonyl compounds. ntnu.edu.twresearchgate.net This one-pot strategy, which proceeds in the presence of a copper catalyst and oxygen, involves a sequence of cyclization, coupling, and C(sp³)-H functionalization steps to afford complex 3-hydroxy-3-furylisoindolinone derivatives. ntnu.edu.twresearchgate.net This transformation demonstrates the potential of the iodobenzamide scaffold to serve as a starting point for intricate cascade reactions leading to diverse heterocyclic frameworks. Similarly, copper has been used to catalyze multi-component cascade reactions for the rapid assembly of polysubstituted 2-aminoimidazoles, forming three to four C-N bonds with excellent regioselectivity. rsc.org

Regioselective and Stereoselective Syntheses of 3-Iodobenzamide Analogues

The synthesis of analogues of 3-iodobenzamide with specific substitution patterns (regioselectivity) and defined three-dimensional arrangements (stereoselectivity) is crucial for structure-activity relationship studies.

Regioselective synthesis focuses on controlling the position of functional groups on the aromatic ring. This can be achieved by starting with an appropriately substituted precursor or by directing the introduction of a substituent. For instance, the regioselective iodination of quinoxalin-6-amine at the 5-position has been rationalized using molecular orbital calculations, showcasing how electronic properties can guide substitution. researchgate.net Similar principles can be applied to the synthesis of substituted iodobenzamides. An alternative approach is to build the molecule through a sequence of reactions where regioselectivity is controlled at each step, such as the 1,3-dipolar cycloaddition of N-ylides with maleic anhydride (B1165640) to regioselectively produce 3-acylindolizines and their benzo-analogues. nih.gov

Stereoselective synthesis aims to control the formation of chiral centers. For creating chiral analogues of 3-iodobenzamide, one might employ asymmetric synthesis strategies. This could involve the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of a reaction. For example, the ene reaction of acylnitroso intermediates with a chiral natural product like parthenolide (B1678480) leads to new derivatives with high regioselectivity and stereoselectivity. nih.gov Similarly, a library of regioisomeric and stereoisomeric aminodiols has been synthesized from a chiral monoterpene precursor, demonstrating how a starting material's inherent chirality can be transferred through a synthetic sequence. nih.gov

Advanced Derivatization of the Amide Moiety and Aromatic Ring

Further modification of the 3-iodobenzamide structure can be achieved by targeting either the amide functional group or the aromatic ring.

Derivatization of the amide moiety can involve N-alkylation or N-arylation to produce secondary or tertiary amides. Modern methods for these transformations often utilize transition metal catalysis. The amide can also be converted to other functional groups. For example, dehydration can yield the corresponding 3-iodobenzonitrile, while hydrolysis would lead to 3-iodobenzoic acid. These transformations open up new avenues for subsequent synthetic modifications. The development of advanced derivatization protocols is essential for applications such as creating complex libraries for biological screening or for analytical purposes to identify compounds in complex mixtures. researchgate.net

Derivatization of the aromatic ring is primarily dictated by the presence of the iodine atom, which serves as a versatile handle for cross-coupling reactions as detailed in section 2.2.1.2. Beyond Suzuki coupling, the iodine can participate in Sonogashira, Heck, and Buchwald-Hartwig amination reactions, among others. Furthermore, the iodine can be exchanged for other functional groups through halogen-metal exchange (e.g., with organolithium reagents) followed by trapping with an electrophile. The existing substituents on the ring (the iodo and amide groups) will direct any further electrophilic aromatic substitution, typically to the positions ortho and para to the amide group and meta to the iodine.

Pharmacological Investigations and Therapeutic Potential of 3 Iodobenzamide and Its Analogs

Mechanistic Elucidation of Enzyme Inhibition

The therapeutic potential of 3-Iodobenzamide and its analogs is rooted in their ability to inhibit specific enzymes. The following sections explore the molecular interactions and downstream cellular consequences of this inhibition for two key enzymes: PARP and tyrosinase.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. nih.gov PARP inhibitors have emerged as a significant class of anticancer agents. While direct and extensive research on 3-Iodobenzamide's PARP inhibitory activity is not widely published, the benzamide (B126) core is a common feature in many known PARP inhibitors. Therefore, the study of its analogs provides insight into its potential mechanisms of action.

PARP inhibitors function through two primary mechanisms: catalytic inhibition and "PARP trapping." Catalytic inhibition involves the inhibitor binding to the NAD+ pocket of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains, a process critical for recruiting other DNA repair proteins. nih.gov

However, the more cytotoxic mechanism is believed to be PARP trapping. nih.gov This process occurs when the PARP inhibitor binds to the enzyme while it is associated with DNA at the site of a single-strand break (SSB). This binding prevents the necessary conformational changes and auto-PARylation that would normally lead to PARP's dissociation from the DNA. nih.gov The resulting PARP-inhibitor-DNA complex becomes a physical obstacle, stalling DNA replication forks during the S-phase of the cell cycle. nih.gov This stalled fork can then collapse, leading to the formation of a more lethal double-strand break (DSB). nih.gov The potency of different PARP inhibitors often correlates with their ability to trap PARP on chromatin, a mechanism that is significantly more cytotoxic than simple catalytic inhibition. nih.gov

The concept of "synthetic lethality" is central to the therapeutic strategy of PARP inhibitors. personalis.com This genetic principle applies when a deficiency in two genes or pathways simultaneously results in cell death, whereas a defect in only one of them is compatible with cell viability. nih.gov

Many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient homologous recombination (HR) pathway, which is the primary mechanism for repairing DNA double-strand breaks. nih.govnih.gov These cancer cells become heavily reliant on other repair mechanisms, including the PARP-mediated base excision repair (BER) pathway, to fix single-strand breaks. personalis.com

When a PARP inhibitor like a benzamide-based compound is introduced into these BRCA-deficient cells, it traps PARP at single-strand breaks. As the cell attempts to replicate its DNA, these trapped complexes cause replication forks to stall and collapse, creating double-strand breaks. nih.gov Because the cell's primary pathway for repairing these DSBs (homologous recombination) is already compromised due to the BRCA mutation, the damage cannot be repaired, leading to genomic instability and ultimately, cell death. nih.gov This selective killing of cancer cells while sparing healthy cells (which have a functional HR pathway) is the hallmark of synthetic lethality in this context. personalis.com

Several PARP inhibitors have been approved for clinical use, each with a unique pharmacological profile. These inhibitors, many of which share structural similarities with the benzamide class, differ in their potency for catalytic inhibition versus PARP trapping.

| PARP Inhibitor | Relative PARP Trapping Potency | Approved Indications (Selected) |

| Talazoparib | Highest | BRCA-mutated breast cancer. oncnursingnews.com |

| Niraparib | High | Ovarian cancer maintenance therapy. oncnursingnews.comnih.gov |

| Rucaparib | Intermediate | BRCA-mutated ovarian and prostate cancer. oncnursingnews.comnih.gov |

| Olaparib | Intermediate | BRCA-mutated breast, ovarian, pancreatic, and prostate cancer. oncnursingnews.comnih.gov |

| Veliparib | Lowest | Investigational in various cancers, often in combination. nih.govletswinpc.org |

This table is for illustrative purposes and compares the relative trapping abilities as generally cited in scientific literature. nih.govoncnursingnews.com

The differences in trapping efficiency may influence both the efficacy and the toxicity profiles of these drugs. nih.gov For instance, Talazoparib is recognized as the most potent PARP-trapper among the approved inhibitors. oncnursingnews.com While specific comparative data for 3-Iodobenzamide is not available, its potential efficacy would be evaluated based on these parameters. Radioiodinated analogs of other PARP inhibitors, such as those based on a benzimidazole (B57391) structure, have been developed for imaging PARP expression in tumors, demonstrating the utility of halogenated probes in this field. nih.gov

Tyrosinase Inhibition and Melanin (B1238610) Biosynthesis Modulation

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. nih.gov It is a copper-containing enzyme that catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest in dermatology and cosmetics. nih.gov Benzamide derivatives have been investigated as potential tyrosinase inhibitors. nih.govdoi.org

The active site of tyrosinase contains a binuclear copper center, where two copper ions are coordinated by histidine residues. nih.gov This copper center is essential for the enzyme's catalytic activity. Many tyrosinase inhibitors function by interacting with these copper ions, effectively chelating them and rendering the enzyme inactive. d-nb.info

Research on various benzamide derivatives suggests that they can act as tyrosinase inhibitors. For example, studies on N-(acryloyl)benzamide and N-benzylbenzamide analogs have shown that these compounds can effectively inhibit mushroom tyrosinase activity. nih.govdoi.org Molecular docking studies indicate that these inhibitors can fit into the active site of the enzyme. The interaction is often stabilized by hydrogen bonds with amino acid residues within the active site, such as asparagine and methionine, and through hydrophobic interactions with other residues. nih.gov The specific substitutions on the benzamide's phenyl ring can significantly influence the binding affinity and inhibitory potency. doi.org For a molecule like 3-Iodobenzamide, the iodine atom's position and properties would be a critical determinant of its interaction with the tyrosinase active site and its potential as a modulator of melanin biosynthesis.

| Compound Class | Example Inhibitor | Reported Mechanism of Tyrosinase Inhibition |

| Hydroxypyridinones | HPO derivative with formyl group | Copper chelation and formation of a Schiff's base with active site amino groups. d-nb.info |

| N-(acryloyl)benzamide Derivatives | Compound 1j | Binding affinity for the tyrosinase active site. nih.gov |

| Curcuminoid Analogues | Dimethylated analogue 5 | Acts as a competitive-uncompetitive mixed-type inhibitor. mdpi.com |

| Flavanones | Hesperetin | Chelates a copper ion within the active site pocket. nih.gov |

This table provides examples of different chemical classes and their mechanisms of tyrosinase inhibition as reported in the literature.

Relevance in Melanin Production Pathways

The synthesis of melanin, a process known as melanogenesis, is primarily regulated by the enzyme tyrosinase. This enzyme catalyzes the initial, rate-limiting steps in the conversion of L-tyrosine to melanin pigments. Consequently, the inhibition of tyrosinase is a primary focus for the development of agents that can modify pigmentation.

While direct studies on 3-Iodobenzamide's effect on melanin production are limited, research into its structural class, benzamides, and their derivatives has revealed potential for tyrosinase inhibition. A variety of N-substituted benzamide derivatives have been synthesized and evaluated for their ability to inhibit melanogenesis. For instance, a series of N-(acryloyl)benzamide (NAB) derivatives were shown to inhibit mushroom tyrosinase. Two specific derivatives, 1a and 1j , demonstrated greater tyrosinase inhibition than the well-known inhibitor kojic acid in assays. nih.gov At a concentration of 25 μM, these compounds also reduced the total melanin content in B16F10 melanoma cells, suggesting their anti-melanogenic effects are a direct result of tyrosinase inhibition. nih.gov Another study on N-benzylbenzamide derivatives identified compounds that potently inhibited the tyrosinase-catalyzed oxidation of L-DOPA, with one compound exhibiting an IC₅₀ of 2.2 μM. nih.gov Furthermore, N′-phenylbenzohydrazide and N-(benzoyloxy)benzamide, both benzamide derivatives, showed significant tyrosinase inhibitory activity, with reported IC₅₀ values of 10.5 μM and 2.5 μM, respectively, which is considerably more potent than kojic acid (IC₅₀ of 44.6 μM) in the same study. researchgate.net

These findings indicate that the benzamide scaffold, the core structure of 3-Iodobenzamide, is a viable template for creating potent tyrosinase inhibitors. The activity of these analogs underscores the potential relevance of this chemical class in the modulation of melanin production pathways.

Interactive Table: Tyrosinase Inhibition by Benzamide Analogs

| Compound | Type | Concentration (μM) | Tyrosinase Inhibition (%) | IC₅₀ (μM) | Source |

| Compound 1a | N-(acryloyl)benzamide | 25 | 59.70 | - | nih.gov |

| Compound 1j | N-(acryloyl)benzamide | 25 | 76.77 | - | nih.gov |

| Kojic Acid (ref) | Standard Inhibitor | 25 | 50.30 | - | nih.gov |

| Compound 15 | N-Benzylbenzamide | - | - | 2.2 | nih.gov |

| N′-phenylbenzohydrazide | Benzamide Derivative | - | - | 10.5 | researchgate.net |

| N-(benzoyloxy)benzamide | Benzamide Derivative | - | - | 2.5 | researchgate.net |

| Kojic Acid (ref) | Standard Inhibitor | - | - | 44.6 | researchgate.net |

Tyrosine Kinase Activity Inhibition, including BCR-ABL Protein

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is a critical factor in the pathogenesis of chronic myeloid leukemia (CML). The development of tyrosine kinase inhibitors (TKIs) that target this oncoprotein has revolutionized CML treatment. The benzamide structure is a key component of several successful TKIs, including the first-line drug Imatinib.

Research has focused on 3-substituted benzamide derivatives, which are structural analogs of 3-Iodobenzamide, as potential BCR-ABL inhibitors. A study on these derivatives identified several 3-halogenated and 3-trifluoromethylated compounds as highly potent inhibitors of the BCR-ABL kinase. nih.gov Similarly, a series of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives were designed as new BCR-ABL inhibitors. acs.org These compounds showed significant inhibition against a wide range of BCR-ABL mutants, including the highly resistant T315I "gatekeeper" mutation. acs.orgacs.org The most potent of these analogs, compounds 6q and 6qo , inhibited the kinase activity of both wild-type (WT) and T315I mutant BCR-ABL with IC₅₀ values in the low nanomolar range. acs.org

Another study developed novel thiazolamide-benzamide derivatives to act as broad-spectrum BCR-ABL inhibitors. rsc.orgrsc.org One of the most effective compounds from this series, 3m , displayed a strong inhibitory effect on wild-type Bcr-Abl (IC₅₀ of 1.273 μM) and also inhibited the T315I mutant (IC₅₀ of 39.89 μM), against which Imatinib is ineffective. rsc.org These investigations highlight that analogs of 3-Iodobenzamide are a promising class of compounds for developing next-generation TKIs to overcome clinical resistance in CML. acs.orgrsc.org

Interactive Table: BCR-ABL Inhibition by Benzamide Analogs

| Compound | Target | IC₅₀ (nM) | Source |

| Compound 6q | Bcr-Abl WT | 0.60 | acs.org |

| Compound 6q | Bcr-Abl T315I | 1.12 | acs.org |

| Compound 6qo | Bcr-Abl WT | 0.36 | acs.org |

| Compound 6qo | Bcr-Abl T315I | 0.98 | acs.org |

| Compound 3m | Bcr-Abl WT | 1273 | rsc.org |

| Compound 3m | Bcr-Abl T315I | 39890 | rsc.org |

Receptor Binding and Functional Modulation

Dopamine (B1211576) D2 Receptor Affinity and Antagonistic Activity

3-Iodobenzamide analogs have been extensively studied for their interaction with dopamine D2 receptors. Specifically, the radioiodinated analog (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide, commonly known as [¹²³I]IBZM, is recognized as a selective D2 receptor imaging agent. rsc.org Studies have consistently demonstrated that IBZM and related compounds act as antagonists at the D2 receptor. nih.gov This antagonistic activity is characterized by high affinity and selectivity for D2 receptors over other receptor types. The specific binding of these ligands can be blocked by other D2 antagonists like haloperidol (B65202) and agonists like quinpirole, confirming their targeted action at this receptor. nih.govrsc.org This makes radioiodinated benzamides valuable tools for imaging D2 dopamine receptors in vivo using techniques like single photon emission computerized tomography (SPECT). nih.govrsc.org

In vitro binding assays using rat striatal membrane preparations, which are rich in dopamine D2 receptors, have confirmed the high selectivity of iodobenzamide compounds. nih.gov One study characterized the properties of a novel analog, [¹²⁵I]IBF (5-iodo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3-dihydrobenzofurancarboxamide). rsc.org The specific binding of [¹²⁵I]IBF to rat striatal tissue was found to be saturable, with a dissociation constant (Kd) of 0.106 ± 0.015 nM, indicating very high affinity. rsc.org

Competition studies further elucidated the D2-selective nature of these compounds. The rank order of potency for displacing [¹²⁵I]IBF binding was spiperone (B1681076) > IBF > IBZM > (+)-butaclamol, which is consistent with a D2 receptor binding profile. rsc.org

Interactive Table: In Vitro D2 Receptor Binding of an Iodobenzamide Analog

| Parameter | Value | Compound | Tissue Preparation | Source |

| Kd | 0.106 ± 0.015 nM | [¹²⁵I]IBF | Rat Striatal Tissue | rsc.org |

| Competition Potency | spiperone > IBF > IBZM > (+)-butaclamol | [¹²⁵I]IBF | Rat Striatal Tissue | rsc.org |

The in vivo binding of radioiodinated 3-iodobenzamide analogs is selective for dopamine D2 receptors. Ex vivo autoradiography has shown that [¹²⁵I]IBZM binds specifically to D2 receptor-rich areas of the brain, such as the caudate nucleus, nucleus accumbens, and olfactory tubercle. nih.gov This binding is effectively blocked by pretreatment with the D2 antagonist YM-09151-2 or the D2 agonist LY-171555, confirming the in vivo selectivity. nih.gov

Quantitative imaging studies in rats using [¹²³I]iodobenzamide and small animal SPECT have provided dynamic data on receptor occupancy. The baseline equilibrium ratio of specific to non-specific binding (V₃'') in the striatum was measured at 1.42 ± 0.31. rsc.org Pre-treatment with the D2 antagonist haloperidol caused this ratio to decrease significantly to 0.54 ± 0.46, reflecting direct blockade of the D2 receptors. rsc.org Furthermore, increasing the levels of endogenous dopamine through pre-treatment with methylphenidate also reduced [¹²³I]iodobenzamide binding, with the V₃'' value decreasing to 0.98 ± 0.48, which demonstrates competition between the radioligand and the natural neurotransmitter. rsc.org These studies confirm that iodobenzamide analogs bind selectively and dynamically to D2 receptors in a living system.

Sigma Receptor Binding Profiles (Sigma-1 and Sigma-2)

In addition to their affinity for dopamine receptors, certain iodobenzamide analogs have been found to bind to sigma (σ) receptors, which are classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes. These receptors are implicated in a variety of cellular functions and are overexpressed in some tumor cell lines. nih.govnih.gov

An analog, N-[2-(1'-piperidinyl)ethyl]-3-[¹²³I]-iodo-4-methoxybenzamide (P-[¹²³I]-MBA), has been investigated for its ability to accumulate in breast tumors via binding to sigma receptors. nih.govnih.gov Another compound, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), has been characterized as a high-affinity ligand for both σ₁ and σ₂ receptor subtypes. nih.gov In vitro competition binding studies using [¹²⁵I]-labeled 4-IBP in MCF-7 breast cancer cells, which express sigma receptors, showed high-affinity binding with Ki values of 4.6 nM when displaced by haloperidol and 56 nM when displaced by DTG. nih.gov Scatchard analysis of 4-[¹²⁵I]BP binding in these cells revealed a Kd of 26 nM and a high density of binding sites (Bmax = 4000 fmol/mg protein). nih.gov

However, the suitability of some iodobenzamide analogs for imaging sigma receptors in the brain has been questioned. A study using 4-[¹²³I]IBP in the rat brain found a high degree of non-specific binding, which could limit its utility for this purpose, although it did demonstrate the ability of other compounds to interact with sigma receptors in vivo. nih.gov The binding profiles indicate that while some iodobenzamide analogs interact potently with sigma receptors, their selectivity and non-specific binding characteristics are critical determinants of their potential therapeutic or diagnostic applications.

Interactive Table: Sigma Receptor Binding of 4-Iodobenzamide Analog (4-IBP)

| Parameter | Value | Competing Ligand | Cell Line | Source |

| Ki | 4.6 nM | Haloperidol | MCF-7 | nih.gov |

| Ki | 56 nM | DTG | MCF-7 | nih.gov |

| Kd | 26 nM | - | MCF-7 | nih.gov |

| Bmax | 4000 fmol/mg protein | - | MCF-7 | nih.gov |

Radioligand Binding Assays and Affinity Determination

Radioligand binding assays are a fundamental technique in pharmacology used to quantify the affinity of a ligand for a specific receptor or enzyme. researchgate.netresearchgate.net These assays are considered the gold standard due to their sensitivity and robustness. researchgate.net The primary methodologies include saturation, competitive, and kinetic binding assays. researchgate.netresearchgate.net Saturation assays determine the density of receptors (Bmax) and the ligand's dissociation constant (Kd), while competitive assays are employed to determine the inhibitory constant (Ki) of a test compound against a radiolabeled ligand with known affinity. researchgate.netresearchgate.netnih.gov The Ki value represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand and is a crucial measure of binding affinity. researchgate.net

In the context of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair, the affinity of various inhibitors is a key determinant of their therapeutic potential. nih.gov Competitive binding assays are often used to screen new potential PARP inhibitors. For instance, in a study evaluating derivatives of the potent PARP-1 inhibitor Talazoparib, a competitive binding assay was utilized with a tritium-labeled PARP-1 radioligand, [³H]WC-DZ, in a glioblastoma cell line (U251MG) known for high PARP-1 expression. nih.govresearchgate.net This assay allowed for the determination of Ki values for various synthesized compounds. nih.govresearchgate.net

While direct binding data for 3-Iodobenzamide is not extensively detailed in the provided context, studies on its structural analogs provide significant insight. For example, an iodo-derivative of Talazoparib was synthesized and showed a high affinity for PARP-1, with a reported Ki value of 1.73 ± 0.43 nM. nih.govresearchgate.net This demonstrates that the inclusion of an iodine atom is compatible with high-affinity binding to the PARP-1 active site. The affinity of this iodo-derivative is comparable to that of the established PARP-1 inhibitor Olaparib (Ki: 1.87 ± 0.10 nM) in the same assay system. nih.govresearchgate.net

Table 1: PARP-1 Binding Affinity of Talazoparib and its Analogs This table presents the inhibitory constant (Ki) values for Talazoparib and its halogenated derivatives as determined by a competitive radioligand binding assay using [³H]WC-DZ on U251MG cells.

| Compound | Ki (nM) |

|---|---|

| Talazoparib (3a″) | 0.65 ± 0.07 |

| Fluoro-derivative (3a) | 2.37 ± 0.56 |

| Bromo-derivative (3b) | 1.92 ± 0.41 |

| Iodo-derivative (3c) | 1.73 ± 0.43 |

| Olaparib (Reference) | 1.87 ± 0.10 |

| Raclopride (Negative Control) | >20,000 |

Data sourced from reference nih.gov.

Role in Cellular Signaling Pathways

The interaction of a compound with its molecular target initiates a cascade of events that alters cellular signaling pathways, ultimately leading to a physiological response. For PARP inhibitors, including analogs of 3-Iodobenzamide, the primary mechanism involves the disruption of DNA repair processes. PARP-1 is an enzyme that detects single-strand breaks (SSBs) in DNA and, upon activation, synthesizes poly(ADP-ribose) chains to recruit other DNA repair proteins. nih.gov PARP inhibitors function by binding to the active site of PARP-1, preventing its dissociation from the DNA break. nih.govresearchgate.net This "trapping" of the PARP-1 enzyme on the DNA leads to the accumulation of unresolved SSBs, which can then degenerate into more cytotoxic double-strand breaks during DNA replication.

In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP-1-mediated repair is particularly lethal, a concept known as synthetic lethality. Beyond DNA repair, the modulation of cellular signaling pathways is a common mechanism for anticancer agents. Many natural and synthetic compounds exert their effects by influencing key signaling networks that control cell proliferation, survival, and death. nih.gov Pathways such as the PI3K/AKT/mTOR and MAPK pathways are central regulators of cell growth and are frequently dysregulated in cancer. nih.govnih.gov The PI3K/AKT pathway, in particular, is pivotal in promoting cell survival and is often overactive in tumors that have developed multi-drug resistance. nih.gov Activation of this pathway can lead to the increased expression of anti-apoptotic proteins like Bcl-2 and XIAP, thereby preventing cell death. nih.gov

Opioid Receptor Interactions

Opioid receptors, which are G-protein coupled receptors (GPCRs), are key targets for pain management and are classified into several types, including mu (MOR), delta (DOR), and kappa (KOR). nih.govyoutube.com The interaction of ligands with these receptors can produce a range of pharmacological effects. The affinity and selectivity of a compound for each receptor type are critical determinants of its specific action and side-effect profile. nih.gov

Kappa Opioid Receptor Ligand Binding

Conformational Analysis of Receptor-Ligand Complexes

The binding of a ligand to a GPCR like the KOR is not a simple lock-and-key interaction but rather a dynamic process that stabilizes specific conformational states of the receptor. nih.gov These different conformations can, in turn, preferentially couple to different intracellular signaling pathways, a phenomenon known as biased agonism or functional selectivity. nih.govnih.gov For the KOR, the two primary signaling transducers are G-proteins (leading to analgesia) and β-arrestins (which may be associated with side effects like dysphoria). nih.govnih.gov

Anticancer Activity and Cellular Mechanisms

Induction of Apoptosis in Malignant Cell Lines

Apoptosis, or programmed cell death, is a crucial physiological process for removing damaged or unwanted cells. youtube.com A hallmark of cancer is the ability of malignant cells to evade apoptosis, leading to uncontrolled proliferation. nih.govyoutube.com Consequently, a primary strategy in cancer therapy is to induce apoptosis in tumor cells. nih.gov

Apoptosis is executed through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. youtube.com Both pathways converge on the activation of a family of proteases called caspases, with caspase-3 being a key executioner caspase. youtube.comnih.gov The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.gov The balance between these proteins determines the cell's fate. When pro-apoptotic signals prevail, they lead to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade. nih.gov

Various chemotherapeutic agents exert their effects by triggering these apoptotic pathways. nih.gov For example, some drugs can induce apoptosis by upregulating pro-apoptotic proteins like Bax, while down-regulating anti-apoptotic proteins like Bcl-2. nih.gov The activation of caspase-3 leads to the cleavage of critical cellular substrates, including PARP-1, which not only facilitates cellular disassembly but also prevents DNA repair-mediated survival. nih.gov The induction of apoptosis is often confirmed experimentally by methods such as Annexin V/PI staining in flow cytometry, which can distinguish between live, early apoptotic, late apoptotic, and necrotic cells. nih.gov

Inhibition of Cancer Cell Proliferation and Growth

The antiproliferative effects of 3-Iodobenzamide and its analogs are a cornerstone of their investigation as potential anticancer agents. The analog 3-Aminobenzamide (B1265367) (3-ABA) has demonstrated a capacity to inhibit the growth and proliferation of various cancer cell lines. In studies involving the human carcinoma cell line A431, 3-ABA was shown to effectively inhibit both cell growth and the ability of single cells to form colonies, a key characteristic of cancer cell immortality. nih.gov This inhibitory effect was found to be reversible. nih.gov

Further research into the effects of 3-ABA on human osteosarcoma cells (MG-63) revealed that the compound can induce a G1 phase cell cycle arrest. epa.gov This is a critical checkpoint that prevents damaged cells from proceeding to DNA synthesis and division. This arrest was associated with the downregulation of key proteins that drive the cell cycle, such as cyclin D1, and transcription factors like c-Jun and c-Myc, which are often overactive in cancer. epa.gov Concurrently, 3-ABA treatment led to an upregulation of genes involved in cellular differentiation, suggesting it can push cancer cells towards a more mature, less proliferative state. epa.gov

Table 1: Antiproliferative and Cytostatic Effects of 3-Aminobenzamide (Analog) on Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | Key Molecular Changes | Reference |

|---|---|---|---|---|

| A431 | Human Carcinoma | Inhibition of cell growth; Inhibition of colony formation. | Targeting of the cytoskeleton. | nih.gov |

| MG-63 | Human Osteosarcoma | G1 phase cell cycle arrest; Induction of differentiation. | Downregulation of cyclin D1, β-catenin, c-Jun, c-Myc; Upregulation of p21. | epa.gov |

Targeting of Specific Oncogenic Pathways

The primary mechanism by which 3-Iodobenzamide and its analogs exert their anticancer effects is through the targeting of specific oncogenic pathways, most notably by inhibiting the enzyme poly(ADP-ribose) polymerase (PARP). nih.govepa.gov

PARP-1 is a critical enzyme that is activated by DNA damage. nih.gov In a healthy cell, its role is to signal and recruit other DNA repair proteins to fix the damage. In many cancers, this pathway is highly active. By inhibiting PARP, compounds like 3-ABA prevent cancer cells from repairing their DNA. nih.gov This is particularly effective in tumors that already have defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, leading to a concept known as "synthetic lethality," where the combination of two deficiencies (one inherent, one drug-induced) leads to cell death. nanobioletters.com

The inhibition of PARP has significant downstream effects on major oncogenic signaling pathways. One such critical interaction is with the p53 tumor suppressor pathway. The p53 protein, often called the "guardian of the genome," is stabilized after DNA damage, where it can halt the cell cycle or induce apoptosis (programmed cell death). nih.gov Studies have shown that treatment with the PARP inhibitor 3-ABA can influence p53 levels and stability following DNA damage, potentially extending the period of p53 expression. nih.gov This modulation can shift the cellular response from DNA repair towards apoptosis, which is a desirable outcome in cancer therapy, especially in p53-deficient tumors that are otherwise resistant to conventional treatments. nih.govnih.gov

Furthermore, research indicates that the effects of 3-ABA are not limited to DNA repair pathways. Immunocytochemical studies have pointed to the cytoskeleton as another major target. nih.gov The cytoskeleton is essential for cell shape, division, and migration, all of which are critical processes in tumor growth and metastasis. The ability of 3-ABA to induce significant morphological changes suggests an interference with cytoskeletal dynamics, representing another avenue through which it exerts its antiproliferative effects. nih.gov

Table 2: Oncogenic Pathways Targeted by 3-Iodobenzamide Analogs

| Primary Target | Interacting Pathway | Role of Pathway | Effect of Inhibition | Reference |

|---|---|---|---|---|

| PARP-1 | DNA Single-Strand Break Repair | Recruits repair machinery to sites of DNA damage. | Prevents DNA repair, leading to accumulation of damage and cell death (apoptosis), particularly in BRCA-mutated cancers. | nih.govnanobioletters.com |

| PARP-1 | p53 Signaling | Influences the stabilization and accumulation of p53 protein after DNA damage. | Enhances or prolongs p53 stabilization, potentially shifting the cell fate from repair to apoptosis. | nih.gov |

| Cytoskeleton | Cell Structure & Motility | Maintains cell shape, facilitates cell division and migration. | Induces morphological changes, suggesting inhibition of processes required for proliferation and metastasis. | nih.gov |

Antimicrobial and Antifungal Properties: Mechanistic Investigations

While benzamide derivatives are known to possess a wide range of biological activities, including antimicrobial and antifungal effects, specific mechanistic investigations for 3-Iodobenzamide are not extensively detailed in current literature. mdpi.com However, research on the broader class of benzamide and picolinamide (B142947) compounds provides insight into potential mechanisms of action against fungal pathogens.

One significant study identified the lipid transfer protein Sec14p as the essential target for certain benzamide and picolinamide antifungal compounds in Saccharomyces cerevisiae. nih.govnih.gov Sec14p is a phosphatidylinositol/phosphatidylcholine transfer protein crucial for maintaining the lipid composition of the Golgi apparatus, which is vital for secretion and cell viability in fungi. nih.gov X-ray crystallography confirmed that these compounds bind within the lipid-binding pocket of Sec14p, thereby inhibiting its function. nih.gov This mode of action represents a promising and specific target for developing new antifungal agents. nih.govnih.gov

Other studies on different benzamide derivatives have demonstrated activity against various Gram-positive and Gram-negative bacteria. researchgate.net For some derivatives, the proposed mechanism involves the inhibition of the FtsZ protein, a key component of the bacterial cell division machinery. researchgate.net By disrupting FtsZ function, these compounds prevent bacteria from dividing, leading to an antibacterial effect. While these findings relate to the broader benzamide class, they suggest plausible mechanisms that could be explored for 3-Iodobenzamide.

Neurodegenerative Disease Research Applications

The role of PARP inhibitors, including analogs of 3-Iodobenzamide, is an emerging and promising area of research for neurodegenerative diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. nih.govmdpi.com A common thread in the pathology of these diseases is neuronal damage and death caused by factors like oxidative stress and chronic inflammation.

Overactivation of the PARP-1 enzyme is considered a key event in the cascade that leads to neuronal cell death. mdpi.com In response to significant DNA damage, often caused by oxidative stress, PARP-1 can become hyperactivated. This leads to the depletion of cellular energy stores (NAD+ and ATP), culminating in an energy crisis and ultimately, cell death through a pathway distinct from apoptosis. This process is implicated in the progressive loss of neurons that characterizes many neurodegenerative conditions. nih.govresearchgate.net

Therefore, inhibiting PARP-1 is being investigated as a neuroprotective strategy. nih.gov By blocking the hyperactivation of PARP-1, these inhibitors can prevent the catastrophic depletion of cellular energy and rescue neurons from cell death. Preclinical studies have shown that PARP inhibitors can provide significant benefits:

In Drosophila models of Alzheimer's disease, PARP inhibitors were found to extend lifespan, improve motor abilities, and significantly reduce the aggregation of Aβ42 peptides, a primary hallmark of the disease. mdpi.com

Treatment with PARP inhibitors has been shown to rescue neuronal cells from cell death induced by oxidative stress.

In models of various demyelinating and neuroinflammatory diseases, PARP inhibitors have demonstrated neuroprotective effects.

These findings suggest that PARP inhibitors like 3-Iodobenzamide and its analogs could have therapeutic potential in slowing the progression of neurodegenerative diseases by protecting neurons from damage and death. nih.govmdpi.com

Applications in Biochemical Probing and Molecular Imaging

Radiolabeling Strategies for Diagnostic Agents

The utility of 3-iodobenzamide derivatives in molecular imaging is fundamentally dependent on their successful labeling with a radioisotope. This process, known as radiolabeling, involves the incorporation of a radioactive atom into the molecular structure of the compound without altering its biological activity. The choice of isotope and the synthetic method are critical for developing effective diagnostic agents.

Several radioisotopes of iodine are employed for the radiolabeling of benzamides, each with distinct properties that make them suitable for different applications in diagnostics and research. nih.govnih.govwikipedia.org The most commonly used isotopes include Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), and Iodine-131 (B157037) (¹³¹I). nih.govnih.govwikipedia.org

Iodine-123 (¹²³I) is often favored for diagnostic imaging with Single-Photon Emission Computed Tomography (SPECT). nih.govacs.org Its gamma emission energy is well-suited for detection by gamma cameras, and its relatively short half-life of 13.2 hours minimizes the radiation dose to the patient. wikipedia.org

Iodine-125 (¹²⁵I) has a longer half-life of about 59.4 days. wikipedia.org This characteristic makes it less ideal for in vivo imaging in humans but highly valuable for in vitro laboratory assays, autoradiography studies in tissue samples, and preclinical biodistribution studies in animal models. acs.orgnih.gov

Iodine-131 (¹³¹I) is unique in that it emits both beta particles and gamma rays. nih.govwikipedia.org This dual-emission property allows it to be used for both imaging and therapeutic applications (theranostics). nih.govnih.gov However, its higher energy gamma emission and beta radiation result in a greater radiation dose compared to ¹²³I. nih.gov

The selection of an iodine isotope is a critical step in the design of a radiopharmaceutical, balancing the need for clear imaging with considerations for radiation exposure.

Table 1: Properties of Medically Relevant Iodine Isotopes

| Isotope | Half-Life | Primary Emission | Main Application |

|---|---|---|---|

| Iodine-123 (¹²³I) | 13.22 hours | Gamma (γ) | SPECT Imaging |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | In vitro assays, preclinical studies |

The synthesis of radioiodinated benzamides requires efficient and rapid chemical methods to incorporate the radioisotope into the molecule, often at the final step of the synthesis to maximize radiochemical yield and minimize handling of radioactive material. nih.gov Common strategies include:

Electrophilic Aromatic Substitution: This is a widely used method where an electron-rich aromatic precursor, such as a trialkyltin derivative (e.g., tributyltin), is reacted with a source of radioactive iodide in the presence of an oxidizing agent like chloramine-T or Iodogen. nih.govacs.org The iododestannylation reaction is particularly effective, proceeding under mild conditions with high yields. nih.gov

Isotopic Exchange: This method involves the direct replacement of a non-radioactive iodine atom on the benzamide (B126) molecule with a radioactive one. acs.org The reaction is typically performed at high temperatures. acs.org

Copper-Catalyzed Reactions: More recent methods have employed copper catalysts to facilitate the radioiodination of precursor molecules like boronic acids, allowing the reaction to proceed smoothly at room temperature. acs.org

For example, the radiosynthesis of an aldehyde precursor for a benzimidazole-based radioligand involved radioiodination using [¹²⁵I]NaI and chloramine-T as the oxidizing agent, followed by purification using high-performance liquid chromatography (HPLC) to achieve a high radiochemical yield and purity. acs.org These synthetic protocols are designed to be rapid and efficient, which is crucial when working with short-lived isotopes like ¹²³I. nih.gov

Molecular Imaging Modalities

Once radiolabeled, 3-iodobenzamide derivatives serve as probes for molecular imaging techniques that can visualize and measure physiological processes at the molecular level.

SPECT is a nuclear medicine imaging technique that uses gamma-emitting radiotracers to create three-dimensional images of their distribution in the body. nih.govnumberanalytics.com Radioiodinated benzamides, particularly those labeled with ¹²³I, are well-suited for SPECT imaging. snmjournals.orgnih.govradiologykey.com The technique allows for the functional assessment of tissues and organs, providing valuable information for the diagnosis and management of various diseases. numberanalytics.com

A key application of radioiodinated benzamides is in the imaging of dopamine (B1211576) D2 receptors in the brain. snmjournals.orgnih.govnih.gov The compound [¹²³I]Iodobenzamide ([¹²³I]IBZM), a derivative of 3-iodobenzamide, is a well-established SPECT radioligand for this purpose. snmjournals.orgnih.gov It is used to study neurological and psychiatric conditions where the dopaminergic system is implicated. snmjournals.org

In patients with parkinsonism, [¹²³I]IBZM-SPECT can help differentiate between Parkinson's disease and other disorders like progressive supranuclear palsy or multisystem atrophy. nih.gov Studies have shown that the binding of [¹²³I]IBZM in the striatum, a brain region rich in D2 receptors, can predict the patient's response to dopaminergic therapy. nih.govnih.gov For instance, a prospective study of 83 patients with de novo parkinsonism found that [¹²³I]IBZM-SPECT results predicted the response to apomorphine (B128758) in 69 of 76 patients and the response to long-term oral dopamimetic therapy in 54 of 62 patients. nih.gov Another study evaluated striatal dopamine D2 receptor density in infants with hypoxic-ischemic brain injury using [¹²³I]IBZM brain SPECT and found that the receptor density decreases as the severity of the injury increases.

Table 2: Selected [¹²³I]IBZM-SPECT Studies in Neurological Disorders

| Study Focus | Patient Population | Key Finding | Reference |

|---|---|---|---|

| Prediction of dopaminergic responsiveness | 38 patients with de novo parkinsonism | IBZM-SPECT predicted response to apomorphine in 30 of 34 patients. | nih.gov |

| Differentiation of parkinsonian syndromes | 83 patients with de novo parkinsonism | IBZM-SPECT distinguished between levodopa-responsive and non-responsive parkinsonism. | nih.gov |

Certain iodobenzamide derivatives have shown an affinity for melanin (B1238610), the pigment found in most melanoma cells. nih.govnih.gov This property has been exploited to develop radiotracers for the detection and staging of malignant melanoma. nih.govnih.gov

One such tracer, [¹²³I]N-(2-diethylaminoethyl)-4-iodobenzamide, has been evaluated for SPECT imaging of ocular melanoma. nih.gov In a study of 14 patients, SPECT imaging with this tracer correctly identified the ocular melanoma in 9 out of 10 patients (90% sensitivity). nih.gov The study reported no false-positive results in patients with benign ocular nevi. nih.gov Another study involving 48 patients used a similar radiolabeled iodobenzamide for staging malignant melanoma. nih.gov It reported a specificity of 95% in patients in remission and detected 73% of known metastases in patients with documented metastatic disease. nih.gov These findings suggest that iodobenzamide-based scintigraphy is a useful tool for melanoma imaging, offering high specificity. nih.gov

Positron Emission Tomography (PET) Imaging Applications (for selected derivatives)

Derivatives of 3-iodobenzamide are significant in the field of neuroimaging, particularly for visualizing and quantifying dopamine D2 receptors. Positron Emission Tomography (PET) is a noninvasive imaging technique that provides quantitative measurements of physiological processes in vivo. nih.gov By labeling benzamide derivatives with positron-emitting radionuclides, researchers can create radiotracers to study these receptors, which are crucial in various neurological and psychiatric conditions.

One of the most well-studied derivatives is (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide, commonly known as [¹²³I]IBZM. While primarily used for Single-Photon Emission Computed Tomography (SPECT), its fundamental structure has inspired the development of PET agents. ebi.ac.uknih.gov For instance, the core iodobenzamide structure can be labeled with carbon-11 (B1219553) ([¹¹C]), a positron emitter, to create PET-suitable ligands. nih.gov These tracers allow for the in vivo assessment of striatal VMAT2 (vesicular monoamine transporter 2) density, a marker for dopaminergic degeneration. nih.gov

Research has focused on creating new iodinated benzamide analogues to improve imaging properties. One such effort involved synthesizing derivatives with fused ring systems, like naphthalene (B1677914) (INAP) and benzofuran (B130515) (IBF), to enhance affinity and selectivity for dopamine D2 receptors. ebi.ac.uk The benzofuran derivative, [¹²⁵I]IBF, demonstrated high-affinity binding to rat striatal tissue, suggesting that its iodine-123 labeled counterpart, [¹²³I]IBF, could be a promising PET or SPECT agent for imaging CNS D-2 dopamine receptors. ebi.ac.uk

The development of these PET tracers is critical for diagnosing diseases like Parkinson's and for understanding the receptor occupancy of antipsychotic drugs. nih.govnih.gov

Development of 3-Iodobenzamide as Biochemical Probes

The 3-iodobenzamide scaffold is a versatile starting point for creating biochemical probes designed to investigate specific biological processes at the molecular level. These probes can be tailored to interact with enzymes or other proteins, providing insights into their function, structure, and interactions.

Investigation of Enzyme-Substrate Interactions

The benzamide structure is a key feature in many enzyme inhibitors, and by modifying it, researchers can develop probes to study enzyme-substrate interactions and reaction kinetics. patsnap.com These kinetic studies are fundamental in drug development for determining how a potential drug modulates the activity of its target enzyme. patsnap.com

For example, a series of 5-styrylbenzamide derivatives were synthesized and evaluated for their ability to inhibit enzymes implicated in Alzheimer's disease, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). nih.gov Through in vitro enzymatic assays, researchers determined the inhibitory capability of these compounds. nih.gov

Kinetic studies on the most active derivatives revealed their mode of inhibition. By constructing Lineweaver-Burk plots (plotting the inverse of reaction velocity against the inverse of substrate concentration), the mechanism by which the compound interacts with the enzyme's active site can be elucidated. nih.gov Such studies provide critical information on whether an inhibitor competes with the substrate, binds to a separate site, or binds only to the enzyme-substrate complex. patsnap.comnih.gov This application highlights how the benzamide core can be utilized to probe the active sites of specific enzymes.

Elucidation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and developing small molecules to modulate or study them is a significant goal in chemical biology and drug discovery. The study of these complex networks can be facilitated by probes that can stabilize or disrupt specific interactions.

While direct application of 3-iodobenzamide itself in major PPI studies is not extensively documented, its scaffold is representative of structures used to create small molecule probes for this purpose. The design of such probes often involves creating molecules that can mimic interaction motifs or bind to "hot spots" at the protein-protein interface. Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are used to study the conformational changes that occur within proteins upon binding to other molecules, including small molecule probes or other proteins. nih.gov The development of probes based on scaffolds like benzamide is an active area of research for targeting challenging PPIs.

Preclinical Evaluation of Imaging Agents and Probes

In Vivo Biodistribution and Target Uptake

In vivo biodistribution studies determine where a compound accumulates in the body after administration. For imaging agents derived from 3-iodobenzamide, the goal is often high uptake in the target tissue (e.g., the brain) and low uptake in non-target tissues to ensure a clear signal.

For instance, the biodistribution of the [¹²⁵I]IBF analogue was studied in rats. ebi.ac.uk Following intravenous injection, the tracer was found to concentrate in the striatal area of the brain, which is rich in dopamine D2 receptors. ebi.ac.uk This confirmed that the probe was reaching its intended target.

In another study, a radiolabeled small molecule, [¹⁸F]IDIF, was evaluated in wild-type mice using PET imaging. nih.gov The results showed that the tracer could cross the blood-brain barrier, achieving approximately 1% of the injected dose per gram of tissue in the brain after 10 minutes. nih.gov The study also detailed its accumulation in other organs, with rapid uptake observed in the liver. nih.gov Such studies are crucial for verifying target engagement and identifying potential off-target accumulation.

Table 1: In Vivo Biodistribution of Selected Radiotracers This table is interactive. You can sort and filter the data.

| Tracer | Animal Model | Target Organ/Tissue | Key Finding | Reference |

|---|---|---|---|---|

| [¹²⁵I]IBF | Rat | Striatum (Brain) | Concentrated in the striatal area after injection. | ebi.ac.uk |

Pharmacokinetic Characterization in Animal Models

Pharmacokinetics describes how a substance is absorbed, distributed, metabolized, and excreted (ADME) by the body. Characterizing the pharmacokinetics of a probe is essential for understanding its behavior and optimizing its use. These studies often involve analyzing blood samples over time to determine clearance rates. nih.gov

The pharmacokinetic profile of [¹⁸F]IDIF in mice showed a long circulation time and progressive elimination through urine. nih.gov Analysis of blood clearance often reveals complex dynamics. For many PET tracers, blood clearance follows a two-compartment pharmacokinetic model, characterized by an initial rapid phase of distribution followed by a slower elimination phase. researchgate.net For example, one study of three different PET tracers found they all displayed a rapid first half-life of around 1.3 minutes, followed by a slower clearance stage. researchgate.net This detailed characterization is vital for interpreting imaging data accurately and for the future development of the probe. nih.govnih.gov

Table 2: Pharmacokinetic Parameters for [¹⁸F]IDIF in Mice This table is interactive. You can sort and filter the data.

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Blood-Brain Barrier | Capable of crossing | Suitable for CNS imaging | nih.gov |

| Circulation | Long circulation time | Extended window for imaging | nih.gov |

| Elimination Pathway | Progressive via urine | Provides clearance route information | nih.gov |

Tumor Specificity and Tissue-to-Background Ratios

The effectiveness of a radiolabeled compound for molecular imaging is significantly determined by its ability to accumulate specifically in tumor tissue while clearing rapidly from non-target tissues. This selectivity is quantified by tissue-to-background ratios, a critical measure of the radiopharmaceutical's performance. radiopaedia.org Research into derivatives of iodobenzamide has focused on enhancing these ratios to improve the clarity of tumor visualization.

Studies on radioiodinated aromatic and heteroaromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) have demonstrated significant tumor uptake. nih.gov In melanoma-bearing mice, several 125I-labeled compounds showed substantial accumulation in tumors from as early as one hour post-injection. nih.gov Notably, compounds designated as 5h and 5k displayed very high tumor uptake, reaching over 17% of the injected dose per gram of tissue (% ID/g) at one hour. nih.gov Furthermore, these compounds exhibited prolonged retention in the tumor, with levels for 5h and 5k being 7-fold and 16-fold higher, respectively, than that of the parent compound, BZA, at 72 hours post-injection. nih.govresearchgate.net

High tumor-to-nontarget organ activity ratios are crucial for clear imaging. nih.gov Certain analogs, such as 5e and 5l, have shown exceptional specificity, characterized by significant tumor uptake combined with rapid clearance from other tissues. nih.gov This rapid clearance leads to high-contrast images shortly after administration. nih.gov For instance, at one hour post-injection, compound 5l demonstrated a tumor-to-liver ratio of 5.92, a tumor-to-lung ratio of 9.86, and a tumor-to-brain ratio of 27.14. nih.gov Due to the swift washout from non-target organs, the tissue-to-background ratios for these compounds became unquantifiably high from three hours onwards, as organ concentration fell to background levels. nih.gov

The research highlights the potential of specific iodobenzamide analogs for different applications: compounds 5e and 5l are considered excellent candidates for scintigraphic imaging due to their rapid clearance and high-contrast imaging capabilities, while the high and sustained tumor uptake of compounds 5h and 5k makes them more suitable for radionuclide therapy. nih.gov

Research Findings on Tumor Uptake and Tissue-to-Background Ratios of Iodobenzamide Analogs

The following table summarizes the biodistribution data for selected 125I-labeled benzamide analogs in melanoma-bearing mice.

| Compound | Time Post-Injection | Tumor Uptake (% ID/g) | Tumor/Liver Ratio | Tumor/Lung Ratio | Tumor/Brain Ratio |

| BZA | 72 h | 0.8 ± 0.3 | - | - | - |

| 5e | 1 h | ≥4.6 | 5.64 | 3.38 | 15.4 |

| 5h | 1 h | ≥17 | - | - | - |

| 72 h | 5.9 ± 1.7 | - | - | - | |

| 5k | 1 h | ≥17 | - | - | - |

| 72 h | 12.5 ± 1.6 | - | - | - | |

| 5l | 1 h | ≥4.6 | 5.92 | 9.86 | 27.14 |

Data sourced from Chezal et al. as cited in the NCBI Bookshelf. nih.govnih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of Halogen Substituent Position and Type on Biological Activity

The identity and placement of a halogen on the benzamide (B126) ring are pivotal determinants of a compound's biological profile. The "bump-and-hole" strategy in inhibitor design, for instance, has successfully utilized halogenated nicotinamide-inspired inhibitors to create unique interactions with engineered PARP enzymes. nih.gov

The position of the halogen can dramatically alter molecular conformation and intermolecular interactions. mdpi.comresearchgate.net Studies on fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers show that the position of the fluorine atom dictates whether the molecule adopts a planar or folded conformation, which in turn influences crystal packing and the formation of crucial intermolecular bonds. mdpi.comresearchgate.net In some series of halogen-substituted compounds, biological activity has been shown to increase with the atomic mass of the halogen, suggesting that size and polarizability, rather than just electronics, are key factors. nih.gov For certain quinoline-dione-based PARP4 inhibitors, substituting the C-8 position with halogens, particularly iodine, led to the most potent and selective inhibitors. nih.gov This indicates that larger halogens like iodine can form favorable interactions, possibly halogen bonds, within the target's binding site, an effect that is highly dependent on the specific topology of that site.

The meta position (C-3) of the halogen, as seen in 3-Iodobenzamide, is a common feature in many biologically active benzamides. In dopamine (B1211576) D4 receptor ligands, a polar hydrogen-bond-accepting substituent at the meta position was found to be a critical element of the structure-activity relationship. nih.gov This underscores that both the type of halogen and its specific location on the aromatic ring are crucial variables that must be optimized for potent and selective biological activity.

Impact of Amide Group Modifications on Ligand-Target Interactions

The benzamide moiety is a well-established pharmacophore for PARP inhibitors, primarily due to its ability to mimic the nicotinamide (B372718) portion of the natural substrate, NAD+. bond.edu.auresearchgate.net The amide group itself is a critical anchor, typically forming key hydrogen bonds within the enzyme's active site that are essential for binding affinity.

Key interactions for benzamide-based PARP inhibitors often involve:

Hydrogen bond donation: The amide N-H group frequently donates a hydrogen bond to the backbone carbonyl of a glycine (B1666218) residue (e.g., Gly863 in PARP1). acs.org

Hydrogen bond acceptance: The amide carbonyl oxygen can accept a hydrogen bond from the backbone N-H of the same glycine and also interact with a serine residue (e.g., Ser904 in PARP1). acs.org

Structure-activity relationship studies have consistently shown that the primary amide, with at least one proton, is required for potent PARP inhibition. researchgate.net Modifying this group can have profound effects. For instance, alkylating the benzamide nitrogen proved detrimental to enzyme inhibition across multiple PARP family members. bond.edu.au Analysis of salicylanilide-based PARG inhibitors revealed that a hydrogen bond donor in the amide linker is essential for inhibition, while a hydrogen bond acceptor is favorable. nih.gov These findings highlight the precise and vital role of the amide's hydrogen bonding capacity in securing the ligand within the active site. Any modification must preserve these crucial interactions to maintain biological activity.

Systematic Exploration of Aromatic Ring Substituents for Potency and Selectivity

Beyond the halogen at position 3, the addition of other substituents to the aromatic ring of 3-Iodobenzamide offers a powerful strategy to enhance potency and tune selectivity. The introduction of various functional groups allows for the probing of different sub-pockets within the target's binding site.